Benzamide, N-(3-(5-methoxy-1H-indol-3-yl)propyl)-3-nitro-
Description
"Benzamide, N-(3-(5-methoxy-1H-indol-3-yl)propyl)-3-nitro-" is a structurally complex benzamide derivative featuring a 3-nitro substituent on the benzamide core and a propyl side chain terminating in a 5-methoxyindole moiety.
Properties
CAS No. |
72612-11-4 |
|---|---|
Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[3-(5-methoxy-1H-indol-3-yl)propyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H19N3O4/c1-26-16-7-8-18-17(11-16)14(12-21-18)5-3-9-20-19(23)13-4-2-6-15(10-13)22(24)25/h2,4,6-8,10-12,21H,3,5,9H2,1H3,(H,20,23) |
InChI Key |
JHTQBDVXGUVPED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Propyl Chain: The propyl chain can be attached through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating diseases like cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Core Structure : 3-methylbenzamide.
- Side Chain : 2-hydroxy-1,1-dimethylethyl group.
- Key Functional Groups : Methyl (electron-donating), hydroxyl, and dimethyl groups.
- Synthesis: Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
- Applications : Demonstrated utility in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .
Target Compound: N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide
- Core Structure : 3-nitrobenzamide.
- Side Chain : Propyl-linked 5-methoxyindole.
- Hypothetical Synthesis : Likely requires 3-nitrobenzoyl chloride and a 3-(5-methoxyindol-3-yl)propylamine precursor.
- Potential Applications: Nitro groups are associated with antimicrobial activity, while indole moieties are common in kinase or receptor-targeting drugs.
Functional Group Influence on Reactivity
- This could limit catalytic utility compared to Compound 1’s N,O-bidentate system .
- Indole vs. Hydroxy-Dimethyl Chain : The indole moiety may enhance binding to biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding, whereas the hydroxy-dimethyl chain in Compound 1 facilitates metal coordination.
Q & A
Q. Q1. What are the recommended synthetic routes for synthesizing Benzamide, N-(3-(5-methoxy-1H-indol-3-yl)propyl)-3-nitro-?
Methodological Answer: The synthesis of benzamide derivatives often involves coupling reactions between activated carboxylic acid derivatives and amines. For example:
- Step 1: Prepare the activated ester of 3-nitrobenzoic acid using reagents like N,N-disuccinimidyl carbonate (DSC) in anhydrous methanol or dichloromethane .
- Step 2: React the activated ester with the amine group of 3-(5-methoxy-1H-indol-3-yl)propylamine under inert conditions.
- Step 3: Purify the product via silica gel column chromatography and validate using -NMR and HRMS for structural confirmation .
Key Considerations: Optimize reaction stoichiometry and solvent polarity to avoid side products like unreacted intermediates.
Q. Q2. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- LogP Calculation: Use fragment-based methods (e.g., Crippen or Joback) to estimate partition coefficients. For nitro and methoxy groups, apply correction factors for electron-withdrawing and donating effects .
- Thermodynamic Properties: Calculate standard enthalpy of formation () via group contribution methods. Experimental validation using differential scanning calorimetry (DSC) is recommended .
- Spectroscopic Analysis: Confirm the indole and benzamide moieties via -NMR (e.g., indole NH at δ 10-12 ppm) and FT-IR (amide C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. Q3. What strategies can elucidate the biological targets of this compound, given its structural similarity to serotonin receptor ligands?
Methodological Answer:
- In Vitro Binding Assays: Screen against 5-HT receptor subtypes (e.g., 5-HT, 5-HT) using radioligand displacement assays. For example, compete with -GR 125743 (a known 5-HT ligand) to measure IC values .
- Functional Assays: Use calcium flux or cAMP accumulation assays in HEK293 cells expressing recombinant receptors to assess agonist/antagonist activity .
Structural Insights: The nitro group may enhance electron-deficient interactions, while the methoxyindole moiety mimics tryptamine-based ligands.
Q. Q4. How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) into homology models of serotonin receptors. Prioritize residues like Asp155 (5-HT) for hydrogen bonding with the benzamide carbonyl .
- QSAR Analysis: Build a quantitative structure-activity relationship model using descriptors like molar refractivity (MR) of the nitro group and indole’s π-stacking potential. Validate with in vitro data from analogs in .
Q. Q5. How should researchers address stability and degradation pathways under experimental conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to hydrolytic (acid/base), oxidative (HO), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., nitro reduction or methoxy demethylation) .
- Storage Recommendations: Store at 2–8°C in amber vials to prevent photodegradation. Use inert atmospheres (N) for long-term stability .
Q. Q6. What experimental designs are critical for assessing in vivo pharmacokinetics?
Methodological Answer:
Q. Q7. How can researchers resolve contradictions in reported bioactivity data for similar benzamide derivatives?
Methodological Answer:
- Meta-Analysis: Compare datasets from (antitumor activity) and (serotonin receptor binding). Use statistical tools (e.g., Fisher’s exact test) to identify assay-specific biases .
- Orthogonal Assays: Re-test the compound in both receptor binding and cytotoxicity assays (e.g., MTT on cancer cell lines) to disentangle target-specific vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
